![molecular formula C23H23NO5 B13517537 4-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13517537.png)
4-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the Fmoc protecting group. The reaction conditions often require the use of strong bases and organic solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding and removing protecting groups, making the process more efficient and scalable. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the Fmoc group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or partially reduced compounds.
Applications De Recherche Scientifique
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, preventing unwanted reactions during synthesis. Upon removal of the Fmoc group, the amino group can participate in further chemical reactions, such as peptide bond formation. The bicyclic core provides structural stability and rigidity, which can influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptane-1-carboxylic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is unique due to its oxabicyclic structure, which imparts distinct chemical properties compared to other similar compounds. The presence of the oxygen atom in the bicyclic ring can influence the compound’s reactivity and stability, making it suitable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C23H23NO5 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C23H23NO5/c25-20(26)23-11-9-22(10-12-23,14-29-23)24-21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,24,27)(H,25,26) |
Clé InChI |
ACGXKQHRKLLLGW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)

![2-Azaspiro[3.5]nonan-5-one](/img/structure/B13517478.png)

amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)

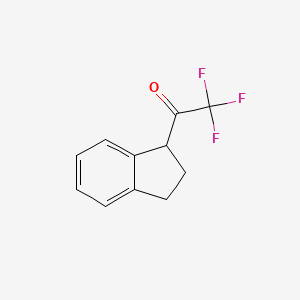

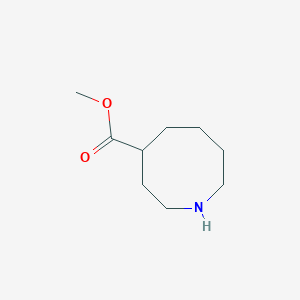
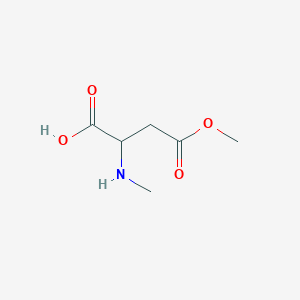
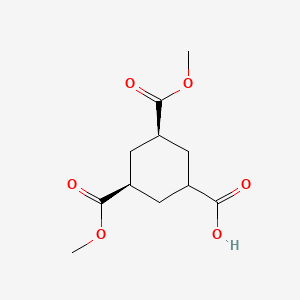
![Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester](/img/structure/B13517517.png)
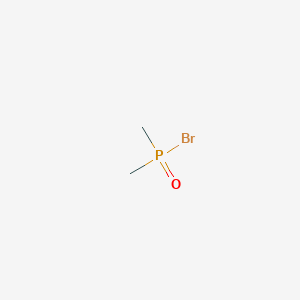
![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B13517543.png)
